REACTION_CXSMILES
|
[CH2:1]([N:3](CC)[CH2:4]C)C.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.O[CH2:20][C:21]1[N:26]=[CH:25][C:24]2[CH:27]=[CH:28][O:29][C:23]=2[CH:22]=1>C(Cl)Cl>[CH3:1][N:3]([CH2:20][C:21]1[N:26]=[CH:25][C:24]2[CH:27]=[CH:28][O:29][C:23]=2[CH:22]=1)[CH3:4]
|
Name
|
|
Quantity
|
3.45 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
2.68 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC2=C(C=N1)C=CO2
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was complete in 6-8 hours
|
Duration
|
7 (± 1) h
|
Type
|
CUSTOM
|
Details
|
Dimethylamine gas was bubbled over the reaction surface until product formation
|
Type
|
WASH
|
Details
|
The reaction solution was washed with water
|
Type
|
EXTRACTION
|
Details
|
the product extracted into dilute hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The acidic aqueous extract
|
Type
|
EXTRACTION
|
Details
|
the product extracted into diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal solution was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of charcoal
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CC2=C(C=N1)C=CO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |